Cyclohexanone, 4-(propylamino)-
Description
Cyclohexanone, 4-(propylamino)- (IUPAC name: 4-(propylamino)cyclohexanone) is a substituted cyclohexanone derivative featuring a propylamine group at the C-4 position. Its molecular formula is C₉H₁₇NO, with a molecular weight of 155.24 g/mol. This compound is of interest in organic synthesis and industrial applications due to its structural versatility. For instance, enzymatic reduction methods using mutant alcohol dehydrogenases have been employed to synthesize related compounds like cis-4-propylcyclohexanol from 4-propylcyclohexanone, highlighting its role in stereoselective reactions .
Properties
CAS No. |
104618-25-9 |
|---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
4-(propylamino)cyclohexan-1-one |
InChI |
InChI=1S/C9H17NO/c1-2-7-10-8-3-5-9(11)6-4-8/h8,10H,2-7H2,1H3 |
InChI Key |
KGYWGNKOKDOANR-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1CCC(=O)CC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Alkyl-Substituted Cyclohexanones
A key class of analogs includes cyclohexanones with alkyl chains at the C-4 position. These compounds exhibit distinct physical properties due to variations in substituent size and branching:
| Compound Name | Molecular Formula | Boiling Point (°C/mmHg) | Key Applications/Properties |
|---|---|---|---|
| 4-Methylcyclohexanone | C₇H₁₂O | Not reported | Intermediate in fragrance synthesis |
| 4-Ethylcyclohexanone | C₈H₁₄O | Not reported | Solvent, polymer precursor |
| 4-n-Propylcyclohexanone | C₉H₁₆O | 49°C/0.2 mmHg | Substrate for enzymatic reduction |
| 4-Isopropylcyclohexanone | C₉H₁₆O | Not reported | Liquid crystal precursor |
| 4-Heptylcyclohexanone | C₁₃H₂₄O | Not reported | Research chemical (safety data available) |
Key Insight: The boiling point of 4-n-propylcyclohexanone (49°C at 0.2 mmHg) is significantly lower than bulkier analogs like 4-heptylcyclohexanone, reflecting reduced molecular weight and vapor pressure .
Functionalized Cyclohexanones
Substituents such as hydroxyl, amino, or aryl groups alter reactivity and applications:
- 4-Hydroxy-4-methylcyclohexanone (C₇H₁₂O₂): A diketone derivative with a hydroxyl group, used in pharmaceutical intermediates. It has a melting point of ~99–102°C and solubility in polar aprotic solvents .
- 4-(4-Hydroxyphenyl)cyclohexanone (C₁₃H₁₆O₂): A phenolic derivative with a melting point of 99–102°C, employed in pesticide and drug synthesis .
- 4-(Dimethylamino)cyclohexanone (C₈H₁₅NO): Features a dimethylamino group, enhancing nucleophilicity for use in asymmetric catalysis .
Comparison: The propylamino group in 4-(propylamino)cyclohexanone provides moderate nucleophilicity compared to dimethylamino analogs, making it suitable for reactions requiring controlled basicity.
Physicochemical and Spectroscopic Properties
NMR and Spectroscopic Data
- 4-n-Propylcyclohexanone: NMR studies (¹H, ¹³C) reveal characteristic shifts for the propyl chain (δH 1.16 ppm for terminal CH₃; δC 15.4 ppm) and ketone (δC ~210 ppm). HMBC correlations confirm substituent positioning .
- 4-Hydroxy Analogs : Show downfield shifts for hydroxyl protons (δH 3.60 ppm) and distinct ECD spectra for stereochemical determination .
Vapor-Liquid Equilibrium (VLE) Behavior
Cyclohexanone derivatives often form quasi-ideal solutions, but isomerism (e.g., cis-trans configurations) complicates separation. The COSMO-RS model accurately predicts VLE for isomeric systems like cyclohexenol, whereas UNIFAC fails due to similar activity coefficients .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(propylamino)cyclohexanone, and how can selectivity be optimized?
- Methodology : The compound can be synthesized via reductive amination of 4-cyclohexanone with propylamine using catalysts like palladium or nickel. Selectivity optimization involves adjusting reaction parameters (temperature, solvent polarity, and catalyst loading) and employing protecting groups to minimize side reactions. For example, the use of Boc-protected intermediates can improve regioselectivity during alkylation steps .
- Experimental Design : Utilize factorial design (e.g., Box-Behnken) to systematically vary parameters and identify optimal conditions. Analytical tools like GC-MS or HPLC can quantify product ratios .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 4-(propylamino)cyclohexanone?
- Methodology :
- NMR : H and C NMR to confirm the propylamino substituent’s position on the cyclohexanone ring.
- IR : Detect amine N-H stretches (~3300 cm) and ketone C=O (~1700 cm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (CHNO) and fragmentation patterns.
- X-ray Crystallography : Resolve stereochemistry if chiral centers are present .
Q. What safety protocols are critical when handling 4-(propylamino)cyclohexanone in the lab?
- Methodology :
- PPE : Use nitrile gloves, Tychem® suits, and goggles to prevent skin/eye contact.
- Ventilation : Conduct reactions in fume hoods with spark-proof systems to avoid vapor accumulation.
- Storage : Keep in inert, airtight containers away from oxidizers (e.g., peroxides) to prevent explosive reactions .
Advanced Research Questions
Q. How can contradictory data on reaction mechanisms involving 4-(propylamino)cyclohexanone be resolved?
- Methodology :
- Isotopic Labeling : Track reaction pathways (e.g., N-labeled propylamine) to identify intermediates.
- Kinetic Studies : Compare rate constants under varying conditions to distinguish competing mechanisms.
- Computational Modeling : Use DFT calculations to predict transition states and validate experimental observations .
Q. What strategies optimize the catalytic efficiency of 4-(propylamino)cyclohexanone in asymmetric synthesis?
- Methodology :
- Catalyst Screening : Test chiral catalysts (e.g., BINAP-metal complexes) to enhance enantioselectivity.
- Solvent Effects : Evaluate polar aprotic solvents (e.g., DMF) to stabilize transition states.
- In Situ Monitoring : Use Raman spectroscopy to track reaction progress and adjust parameters dynamically .
Q. How do solvent polarity and temperature influence the stability of 4-(propylamino)cyclohexanone in long-term studies?
- Methodology :
- Accelerated Aging Tests : Expose the compound to elevated temperatures (40–60°C) in solvents of varying polarity (e.g., hexane vs. ethanol).
- Degradation Analysis : HPLC-MS to identify decomposition products (e.g., cyclohexanol derivatives).
- QSPR Models : Predict stability trends using quantitative structure-property relationships .
Q. What computational tools are recommended for predicting the physicochemical properties of 4-(propylamino)cyclohexanone derivatives?
- Methodology :
- Molecular Dynamics (MD) Simulations : Model solvation effects and diffusion coefficients.
- Quantum Chemistry Software : Gaussian or ORCA to calculate pKa, logP, and H-bonding potential.
- Toxicity Prediction : EPA’s DSSTox or OECD QSAR Toolbox to assess environmental hazards .
Q. How can side reactions during functionalization of 4-(propylamino)cyclohexanone be minimized?
- Methodology :
- Protecting Groups : Temporarily block the amine with tert-butoxycarbonyl (Boc) to prevent nucleophilic interference.
- Low-Temperature Reactions : Conduct alkylations at –20°C to suppress thermal side pathways.
- Byproduct Trapping : Add scavengers (e.g., molecular sieves) to sequester reactive intermediates .
Data Presentation
Table 1 : Key Physicochemical Properties of 4-(Propylamino)cyclohexanone
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 155.24 g/mol | |
| logP (XlogP) | 1.2 (Predicted) | |
| Topological Polar SA | 40.3 Ų | |
| Stability in Water | Hydrolyzes slowly (t > 24h) |
Table 2 : Experimental Design Parameters for Synthesis Optimization
| Factor | Low Level | High Level | Optimal Value |
|---|---|---|---|
| Temperature (°C) | 25 | 80 | 60 |
| Catalyst Loading (mol%) | 1 | 5 | 3 |
| Reaction Time (h) | 6 | 24 | 12 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
